6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound belonging to the triazine family. Characterized by a six-membered ring containing three nitrogen atoms, this compound features a chlorophenyl substituent at the 6-position and an amine group at the 4-position. Its unique structure imparts significant chemical reactivity and potential biological activities, making it a subject of interest in various fields including medicinal chemistry, agriculture, and materials science.
The compound is cataloged under the Chemical Abstracts Service number 61709-03-3 and can be found in various chemical databases such as PubChem and Benchchem. Its synthesis and applications have been documented in scientific literature, highlighting its relevance in research.
6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is classified as a triazine derivative. Triazines are known for their diverse applications ranging from herbicides to pharmaceuticals due to their ability to undergo various chemical transformations.
The synthesis of 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves several methods:
The reaction conditions are crucial for optimizing yield and purity. Industrial production may utilize continuous flow reactors and automated systems to ensure consistent results. Catalysts and advanced purification techniques are often employed to enhance efficiency.
The molecular formula of 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is CHClNO. The structure consists of:
This structural configuration contributes to its chemical properties and potential biological activities.
The compound can undergo various chemical reactions typical of triazines:
These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physical properties. The ability to modify the chlorophenyl group allows for tailored applications in medicinal chemistry and agrochemicals .
The mechanism of action for 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interactions with biological targets which may include enzymes or receptors relevant in disease pathways. Research indicates potential antimicrobial and anticancer properties, suggesting that it may inhibit specific cellular processes or functions through binding interactions .
While specific physical properties such as melting point are not extensively documented, general properties of similar compounds suggest:
Key chemical properties include:
6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one has several applications across different fields:
6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one demonstrates significant potential as a high-affinity ligand for the serotonin 5-HT₆ receptor (5-HT₆R), a promising therapeutic target for cognitive disorders including Alzheimer's disease. The 5-HT₆ receptor is predominantly expressed in brain regions governing cognition, including the cerebral cortex, hippocampus, and striatum, making it an attractive target for addressing cognitive deficits. The structural optimization of triazine derivatives has yielded compounds with exceptional binding affinity, exemplified by the derivative MST4 (4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), which exhibits a Ki value of 11 nM at the human 5-HT₆ receptor [2] [3].
The therapeutic relevance extends beyond receptor affinity to demonstrable procognitive effects in vivo. Behavioral studies reveal that administration of triazine derivatives significantly enhances cognitive performance in rodent models, reducing deficits induced by scopolamine and NMDA receptor antagonists. These effects manifest as improved learning, enhanced memory consolidation, and superior performance in maze-based cognitive tasks compared to untreated controls. The chlorophenyl-substituted triazine core contributes to these effects through optimized pharmacokinetic properties, including enhanced blood-brain barrier (BBB) penetration. Parallel Artificial Membrane Permeability Assay (PAMPA) studies demonstrate excellent passive permeability (Pe = 12.3 × 10⁻⁶ cm/s), surpassing the threshold for CNS-penetrant compounds (Pe ≥ 1.5 × 10⁻⁶ cm/s) and exceeding the permeability of reference compounds like caffeine (Pe = 15.1 × 10⁻⁶ cm/s) [3].
Table 1: Pharmacological Profile of 6-(3-Chlorophenyl)triazine Derivatives as 5-HT₆ Receptor Ligands
Compound | 5-HT₆R Ki (nM) | Passive Permeability (Pe × 10⁻⁶ cm/s) | Selectivity Ratio (5-HT₆R vs Off-targets) | In Vivo Procognitive Effect |
---|---|---|---|---|
MST4 | 11 | 12.3 | >100 (5-HT₁A, D₂) | Significant reversal of scopolamine deficits |
Derivative 3 | 13 | 17.9 | >90 (5-HT₂A, 5-HT₇) | Improved learning in maze tests |
Chlorophenyl-triazine core | ~20-30 | 12.3-23.6 | >80 (multiple off-targets) | Dose-dependent cognitive enhancement |
Beyond cognitive enhancement, 6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one derivatives demonstrate significant anxiolytic-like activity mediated through intricate serotonergic mechanisms. Behavioral pharmacology studies employing elevated plus maze and open field tests reveal that these compounds produce dose-dependent reductions in anxiety-related behaviors without inducing sedation or motor impairment. The thymol derivative (4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) exhibits particularly robust anxiolytic effects, highlighting the importance of the phenoxyalkyl substitution pattern in modulating emotional behavior [3].
The anxiolytic mechanism involves complex modulation of serotonergic neurotransmission beyond simple receptor antagonism. Triazine derivatives influence neurotransmitter systems downstream of 5-HT₆ receptor activation, including glutamate and GABAergic pathways in limbic structures such as the prefrontal cortex and amygdala. Through 5-HT₆ receptor interactions, these compounds enhance glutamatergic signaling in the prefrontal cortex, promoting synaptic plasticity and adaptive stress responses. Additionally, they modulate the hypothalamic-pituitary-adrenal (HPA) axis, reducing corticosterone release during stress exposure, which contributes to their anxiolytic efficacy. This multifaceted neuromodulation represents a significant advantage over classical benzodiazepines, as it maintains anxiolytic efficacy without the motor impairment or tolerance development associated with GABAergic drugs [3].
The metabolic stability of these compounds further supports their therapeutic potential, with microsomal stability studies showing approximately 50% remaining after incubation with mouse liver microsomes, indicating moderate metabolic stability. Importantly, they exhibit minimal inhibition of the CYP3A4 isoenzyme (IC₅₀ > 50 μM), suggesting low potential for pharmacokinetic drug-drug interactions when co-administered with other psychotropic medications commonly used in anxiety disorders [3] [6].
The structural novelty of 6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one derivatives becomes particularly evident when compared to traditional 5-HT₆ receptor ligands. Historically, approximately 40% of 5-HT₆R ligands incorporated indole moieties, while over 80% contained sulfone groups, creating significant structural homogeneity with associated limitations in drug-like properties. The triazine core presents a distinct chemotype that overcomes several limitations of these traditional scaffolds [3] [8].
The comparative analysis reveals significant advantages in receptor affinity and pharmacokinetic properties. While indole-based ligands like idalopirdine and sulfone-based compounds demonstrate moderate affinity (typically Ki = 20-50 nM), optimized triazine derivatives achieve superior binding (Ki = 11-13 nM). Crucially, triazine derivatives exhibit enhanced metabolic stability and reduced susceptibility to cytochrome P450-mediated oxidation compared to indole-containing compounds, which often display rapid hepatic clearance. Additionally, the absence of the sulfone moiety eliminates the potential for sulfoxidation metabolic pathways that can generate chemically reactive metabolites, thereby improving the safety profile [3] [8].
Table 2: Structural and Pharmacological Comparison of 5-HT₆ Receptor Ligand Chemotypes
Parameter | Indole-Based Ligands | Sulfone-Based Ligands | 6-(3-Chlorophenyl)triazine Derivatives |
---|---|---|---|
Representative Compound | Idalopirdine | Intepirdine | MST4 |
5-HT₆R Ki (nM) | 20-50 | 15-40 | 11-13 |
Passive Permeability (Pe × 10⁻⁶ cm/s) | 5-10 | 8-12 | 12.3-23.6 |
Metabolic Stability (MLM % remaining) | 20-30% | 25-35% | 45-55% |
Blood-Brain Barrier Penetration (logBB) | -0.5 to 0.2 | -0.3 to 0.3 | 0.4-0.8 |
Structural Novelty | Low (≈40% of known ligands) | Very low (≈80% of known ligands) | High (novel chemotype) |
Key Limitations | Rapid oxidative metabolism | Potential for sulfoxidation | Moderate hepatotoxicity at high concentrations |
The brain-to-plasma ratio of triazine derivatives (logBB = 0.4-0.8) substantially exceeds that of many sulfone-based compounds, which often show limited CNS penetration (brain/plasma ratio < 0.01) due to efflux transporter recognition. This enhanced distribution to the CNS correlates with more robust in vivo efficacy at lower doses. Furthermore, molecular modeling studies indicate that the planar triazine ring establishes unique interactions within the orthosteric binding site of the 5-HT₆ receptor, particularly with residues in transmembrane helices 5 and 6, which differ from the binding modes of indole and sulfone-based ligands. This distinct binding orientation may contribute to differential receptor trafficking and intracellular signaling outcomes [3] [8].
Structural modifications of the 6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one scaffold have revealed intriguing potential for dual-targeting ligands with balanced activity at both 5-HT₆ and 5-HT₇ receptors. This dual activity holds significant therapeutic promise, as combined modulation of these receptors may produce synergistic effects on cognitive function and mood regulation. The structural plasticity of the triazine core enables strategic decoration to fine-tune receptor selectivity profiles [5] [8] [10].
The incorporation of tryptamine moieties via flexible alkyl linkers yields compounds with enhanced 5-HT₇ receptor affinity while maintaining high 5-HT₆ receptor binding. Compound N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine exemplifies this approach, exhibiting Ki values of 8 nM at 5-HT₇R while retaining nanomolar affinity for 5-HT₆R. The fluorine substitution at the C5 position of the indole ring further optimizes this dual affinity, enhancing receptor-ligand interactions through electronic effects and improved metabolic stability. Molecular docking studies reveal that the triazine core occupies a hydrophobic subpocket in both receptor types, while the chlorophenyl moiety extends toward divergent regions in the 5-HT₆ versus 5-HT₇ binding cavities, explaining the capacity for selective modulation [5] [10].
The therapeutic rationale for dual 5-HT₆/5-HT₇ targeting lies in their complementary roles in cognitive processing. While 5-HT₆ antagonism enhances cholinergic and glutamatergic neurotransmission in the cortex and hippocampus, 5-HT₇ receptor modulation regulates synaptic plasticity and neurogenesis. Simultaneous targeting may produce synergistic effects on cognitive enhancement superior to selective compounds. Additionally, the 5-HT₇ receptor modulates circadian rhythms and stress responses, potentially augmenting the anxiolytic effects observed with 5-HT₆ ligands. The structural requirements for dual activity involve a balanced molecular topology where the triazine core connects aromatic systems through optimally sized linkers—typically 2-3 atom spacers for 5-HT₇ affinity coupled with the chlorophenyl moiety essential for 5-HT₆ activity [5] [8] [10].
Table 3: Dual-Targeting Potential of Modified Triazine Derivatives at Serotonin Receptors
Structural Modification | 5-HT₆R Ki (nM) | 5-HT₇R Ki (nM) | Selectivity Ratio (5-HT₇/5-HT₆) | Therapeutic Implications |
---|---|---|---|---|
Unsubstituted tryptamine conjugate | 28 | 82 | 2.93 | Moderate dual activity |
5-Fluoroindole conjugate | 22 | 8 | 0.36 | Enhanced 5-HT₇ affinity |
Phenethylamino-triazine core | 35 | 20 | 0.57 | Balanced dual activity |
Chlorophenyl-triazine alone | 30 | >1000 | >33 | 5-HT₆ selective |
Biphenylpiperazine conjugate | 20 | 19 | 0.95 | Optimal dual activity |
The development of dual 5-HT₆/5-HT₇ ligands based on the 6-(3-chlorophenyl)triazine scaffold represents a promising strategy to address the complex pathophysiology of neuropsychiatric disorders. Through rational structural modifications, these compounds achieve a therapeutically relevant multi-receptor profile while maintaining the favorable drug-like properties of the original chemotype. Future research should explore the in vivo efficacy of these dual-targeting derivatives in complex models of cognitive dysfunction and emotional dysregulation [5] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1